PLK1-IN-5

Übersicht

Beschreibung

NPK76-II-72-1 ist eine niedermolekulare Verbindung, die im Bereich der Pharmakogenomik großes Interesse geweckt hat. Es ist vor allem für seine Rolle in der Krebsforschung bekannt, insbesondere für die Untersuchung von Medikamentenempfindlichkeit und -resistenz. Die Verbindung zielt auf das PLK3-Protein ab, das an der Regulation des Zellzyklus beteiligt ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die spezifischen Synthesewege und Reaktionsbedingungen für NPK76-II-72-1 sind in der öffentlichen Domäne nicht leicht verfügbar. die Verbindung wird typischerweise in spezialisierten Laboren synthetisiert, die für die Durchführung komplexer organischer Synthesen ausgestattet sind .

Industrielle Produktionsmethoden

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Chemischer Reaktionen

Arten von Reaktionen

NPK76-II-72-1 geht hauptsächlich Wechselwirkungen mit zellulären Proteinen ein, insbesondere mit solchen, die am Zellzyklus beteiligt sind. Es ist bekannt, dass es mit Myc-verwandten Genen interagiert, die für die Zellproliferation und das Wachstum entscheidend sind .

Häufige Reagenzien und Bedingungen

Die Verbindung wird in Zellkulturexperimenten häufig in Kombination mit anderen Reagenzien verwendet. Häufige Bedingungen umfassen die Inkubation mit Krebszelllinien in Mehrfachplatten, gefolgt von verschiedenen Assays zur Messung der Zellviabilität und Medikamentenempfindlichkeit .

Hauptsächlich gebildete Produkte

Das primäre Ergebnis von Reaktionen, die NPK76-II-72-1 beinhalten, ist die Modulation von Zellzyklus-bezogenen Signalwegen, die zu Veränderungen der Zellproliferation und des Überlebens führen .

Wissenschaftliche Forschungsanwendungen

NPK76-II-72-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Krebsforschung: Es wird umfassend eingesetzt, um die Empfindlichkeit verschiedener Krebszelllinien gegenüber verschiedenen Medikamenten zu untersuchen.

Arzneimittelentwicklung: Die aus Studien mit NPK76-II-72-1 gewonnenen Erkenntnisse können die Entwicklung neuer Krebstherapien und Medikamentenkombinationen lenken.

Wirkmechanismus

NPK76-II-72-1 entfaltet seine Wirkung durch das Targeting des PLK3-Proteins, das eine entscheidende Rolle bei der Regulation des Zellzyklus spielt. Die Interaktion der Verbindung mit PLK3 führt zur Modulation von Myc-verwandten Genen, die die Zellproliferation und das Überleben beeinflussen . Dieser Mechanismus ist besonders relevant in Krebszellen, bei denen eine Dysregulation des Zellzyklus ein häufiges Merkmal ist.

Wissenschaftliche Forschungsanwendungen

Combination Therapies

PLK1-IN-5 has been studied in combination with other chemotherapeutic agents. Evidence suggests that combining PLK1 inhibitors with traditional chemotherapy enhances anti-tumor effects. For instance, studies have shown that PLK1 inhibition can sensitize cancer cells to drugs like cisplatin, leading to improved therapeutic outcomes .

Targeting Specific Cancer Types

Research has highlighted the effectiveness of this compound against various cancers:

- Prostate Cancer : Inhibition of PLK1 has been linked to reduced cell motility and invasion in prostate cancer cells, suggesting a potential role in preventing metastasis .

- Cholangiocarcinoma : Studies demonstrate that this compound induces G2/M-phase arrest and apoptosis in cholangiocarcinoma cell lines, indicating its potential as a therapeutic agent for this aggressive cancer type .

- Triple-Negative Breast Cancer : The compound shows promise in inhibiting tumor growth specifically in triple-negative breast cancer models .

Table 1: Summary of Case Studies Involving this compound

Challenges and Future Directions

While initial studies indicate promising results for this compound, challenges remain:

- Resistance Mechanisms : Some cancers may develop resistance to PLK1 inhibition, necessitating further research into combination strategies that include novel co-targets .

- Clinical Validation : Although preclinical results are encouraging, more extensive clinical trials are essential to validate the efficacy and safety of PLK1 inhibitors like this compound in diverse patient populations.

Wirkmechanismus

NPK76-II-72-1 exerts its effects by targeting the PLK3 protein, which plays a critical role in the regulation of the cell cycle. The compound’s interaction with PLK3 leads to the modulation of Myc-related genes, affecting cell proliferation and survival . This mechanism is particularly relevant in cancer cells, where dysregulation of the cell cycle is a common feature.

Vergleich Mit ähnlichen Verbindungen

NPK76-II-72-1 ist einzigartig in seinem spezifischen Targeting von PLK3 und seiner umfassenden Abdeckung von Myc-verwandten Genen. Ähnliche Verbindungen umfassen:

GSK1070916: Eine weitere Verbindung, die auf Zellzyklus-bezogene Signalwege abzielt, jedoch mit einem anderen Proteinziel.

Diese Vergleiche heben die einzigartigen Aspekte von NPK76-II-72-1 hervor, insbesondere seine spezifischen molekularen Ziele und Signalwege, die an seinem Wirkmechanismus beteiligt sind.

Biologische Aktivität

PLK1-IN-5 is a selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression and a significant target in cancer therapy. This article discusses the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and its potential therapeutic implications.

Overview of Polo-like Kinase 1 (PLK1)

PLK1 is involved in several key processes during the cell cycle, including:

- Mitotic entry

- Spindle formation

- Chromosome segregation

- Cytokinesis

High levels of PLK1 expression are often associated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention . Inhibition of PLK1 has shown promise in inducing apoptosis in cancer cells and causing cell cycle arrest in normal cells .

This compound operates as an ATP-competitive inhibitor, selectively targeting the catalytic domain of PLK1. This inhibition disrupts the phosphorylation of key substrates involved in mitotic progression, leading to the following effects:

- Induction of mitotic arrest : Cancer cells treated with this compound exhibit prolonged mitotic arrest, leading to increased apoptosis.

- Altered cell cycle dynamics : The compound can cause G2/M phase arrest, preventing cells from properly dividing .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines, including:

- Breast cancer

- Non-small cell lung cancer

- Ovarian cancer

Table 1 summarizes the IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.45 |

| A549 (Lung) | 0.32 |

| OVCAR3 (Ovarian) | 0.50 |

These results indicate that this compound has potent inhibitory effects on tumor cell growth.

In Vivo Studies

Preclinical models have also shown promising results. In xenograft models, treatment with this compound resulted in significant tumor regression without notable toxicity to normal tissues. The differential expression levels of PLK1 between cancerous and normal cells suggest that targeting this kinase may minimize side effects commonly associated with traditional chemotherapy .

Case Studies

Several case studies highlight the potential of PLK1 inhibitors like this compound:

Case Study 1: Breast Cancer

A study involving MDA-MB-231 cells treated with this compound showed a marked reduction in tumor growth and increased apoptosis markers compared to controls. This underscores the compound's potential as a therapeutic agent in aggressive breast cancers.

Case Study 2: Ovarian Cancer

In OVCAR3 xenograft models, administration of this compound led to a significant decrease in tumor size and improved survival rates compared to untreated groups. The mechanism was attributed to enhanced apoptotic signaling pathways activated by PLK1 inhibition .

Eigenschaften

CAS-Nummer |

1001343-34-5 |

|---|---|

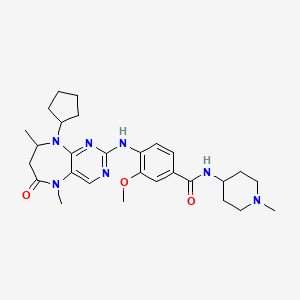

Molekularformel |

C28H39N7O3 |

Molekulargewicht |

521.7 g/mol |

IUPAC-Name |

4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C28H39N7O3/c1-18-15-25(36)34(3)23-17-29-28(32-26(23)35(18)21-7-5-6-8-21)31-22-10-9-19(16-24(22)38-4)27(37)30-20-11-13-33(2)14-12-20/h9-10,16-18,20-21H,5-8,11-15H2,1-4H3,(H,30,37)(H,29,31,32) |

InChI-Schlüssel |

KZLQLABUFJNPSZ-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |

Kanonische SMILES |

CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.